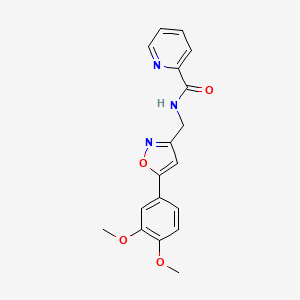

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide

Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-23-15-7-6-12(9-17(15)24-2)16-10-13(21-25-16)11-20-18(22)14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULVRSJCCMMHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring or the picolinamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity . The picolinamide moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

- 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione

- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide is unique due to the specific combination of the isoxazole ring and the picolinamide moiety. This combination may confer distinct biological activities and chemical properties that are not observed in other similar compounds .

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is classified as an isoxazole derivative, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its unique molecular structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound is N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide. Its molecular formula is , with a molecular weight of approximately 341.35 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 341.35 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The isoxazole ring system is known to modulate the activity of enzymes and receptors, potentially influencing signal transduction pathways that are critical for cellular function.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

- Inhibition of Chitin Synthesis : Research indicates that derivatives of isoxazole, including this compound, exhibit inhibitory effects on chitin synthesis in certain pests, such as Chilo suppressalis. The effectiveness was quantified using IC50 values, which measure the concentration required to inhibit biological activity by 50%. This suggests potential applications in pest control and agricultural chemistry .

- Anticancer Activity : Preliminary investigations into the anticancer properties of isoxazole derivatives have shown promise. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Study on Chitin Synthesis Inhibition

In a study focused on the inhibition of chitin synthesis by isoxazole derivatives, various substituents were tested to determine their impact on biological activity. The study concluded that:

- Hydrophobic substituents generally enhanced activity.

- Bulky groups such as nitro or trifluoromethyl significantly decreased efficacy.

This highlights the importance of molecular modifications in optimizing biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other related compounds. This analysis focused on their structural similarities and differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Isoxazole with halogen substitutions | Moderate chitin synthesis inhibitor |

| Compound B | Isoxazole with alkyl substitutions | High anticancer activity |

| N-Picolinamide | Isoxazole linked to picolinamide | Potential pest control agent |

The unique combination of the isoxazole ring and the picolinamide moiety in this compound may confer distinct biological activities not observed in other compounds .

Q & A

Q. What methodologies validate target engagement in cellular environments?

- Methodological Answer: Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells. Use CRISPR-Cas9 knockout models to assess dependency on putative targets. Combine with fluorescent probes (e.g., BRET/FRET) for real-time monitoring of interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.